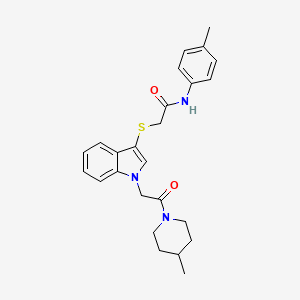

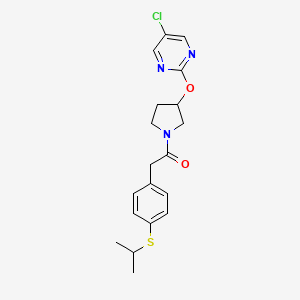

![molecular formula C24H26N6O6 B2508762 2-(4-氟苯基)-3-[3-(4-甲基哌啶-1-基)-3-氧代丙基]咪唑并[1,2-a]吡啶 CAS No. 1251673-89-8](/img/structure/B2508762.png)

2-(4-氟苯基)-3-[3-(4-甲基哌啶-1-基)-3-氧代丙基]咪唑并[1,2-a]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives has been explored through various methods. One approach involves the oxidative condensation-cyclization of aldehydes and aryl-2-pyridylmethylamines using elemental sulfur as an oxidant, which yields 1,3-diarylated imidazo[1,5-a]pyridines with good to high yields and notable fluorescence emission properties . Another method describes a room-temperature, transition-metal-free one-pot synthesis of 3-aryl imidazo[1,2-a]pyridines, utilizing an iodo-hemiaminal intermediate that is cyclized with a saturated aqueous solution of NaHCO3 to achieve up to 88% yield . Additionally, a novel synthesis route for 8-fluoroimidazo[1,2-a]pyridine has been developed, which has been used as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in allosteric modulator ligands of the GABA A receptor .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of a fused imidazole and pyridine ring. The substitution pattern on the imidazo[1,2-a]pyridine core can significantly influence the compound's properties. For instance, the 1,3-diarylated imidazopyridines exhibit improved quantum yields compared to their 3-monosubstituted counterparts . The structural characterization of these compounds is typically confirmed using techniques such as 2D NMR, IR, and high-resolution mass analysis .

Chemical Reactions Analysis

The reactivity of imidazo[1,2-a]pyridine derivatives can lead to various transformations. For example, the reaction of propionyl-3-(4-substitutedphenylamino)isoxazol-5(2H)-ones with triethylamine (TEA) can result in rearrangements to form imidazo[1,2-a]pyridines and indoles, depending on the substituents present on the phenyl ring . These reactions highlight the versatility of imidazo[1,2-a]pyridine derivatives in chemical synthesis and their potential for generating diverse molecular scaffolds.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The fluorescence emission of these compounds suggests potential applications in materials science and as fluorescent probes . The physicochemical mimicry of 8-fluoroimidazo[1,2-a]pyridine to imidazo[1,2-a]pyrimidine has been demonstrated, which is significant for drug design and the development of therapeutic agents . The synthesis of specific derivatives, such as 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, provides intermediates for the creation of biologically active compounds, further emphasizing the importance of understanding these properties .

科学研究应用

激酶抑制剂的药效团设计

结构与本化合物类似的三和四取代咪唑支架化合物已被确定为p38丝裂原活化蛋白(MAP)激酶的选择性抑制剂。这些抑制剂因其在控制促炎细胞因子释放中的作用而具有重要意义,展示了此类结构在设计炎症性疾病药物中的潜力(Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011)。

1,3-唑类的合成和转化化学

4-磷酸化1,3-唑类(包括咪唑类)的合成和化学性质已被广泛综述,突出了它们在药物化学中的重要性,因为它们具有多种生物活性。这强调了此类化合物在合成具有各种生物功能的新药方面的多功能性(Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018)。

抗菌和抗真菌应用

咪唑并吡啶衍生物因其在对抗多重耐药细菌感染方面的潜力而备受关注。它们的结构框架为开发新型抗菌剂提供了基础,表明具有类似结构的化合物在解决抗生素耐药性方面具有广阔的前景(Sanapalli, Ashames, Sigalapalli, Shaik, Bhandare, & Yele, 2022)。

药物代谢和细胞色素P450抑制

化学抑制剂对细胞色素P450同工型的特异性和选择性已被综述,这对药物代谢至关重要。这与理解具有类似结构的化合物如何与特定的P450酶相互作用或抑制它们,从而影响药物代谢和潜在的药物-药物相互作用有关(Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011)。

属性

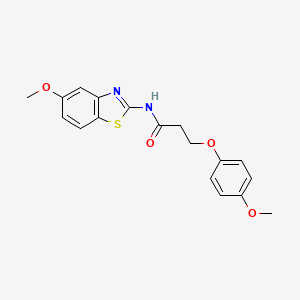

IUPAC Name |

5-amino-N-(3,5-dimethoxyphenyl)-1-[[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N6O6/c1-13-18(27-24(36-13)14-6-7-19(34-4)20(8-14)35-5)12-30-22(25)21(28-29-30)23(31)26-15-9-16(32-2)11-17(10-15)33-3/h6-11H,12,25H2,1-5H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGGNPJQAXNCFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CN3C(=C(N=N3)C(=O)NC4=CC(=CC(=C4)OC)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N6O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

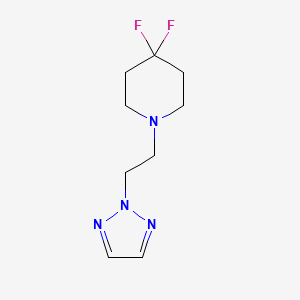

![2-[3-(methylsulfanyl)phenyl]-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2508681.png)

![(2E)-N-benzyl-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyanoprop-2-enamide](/img/structure/B2508688.png)

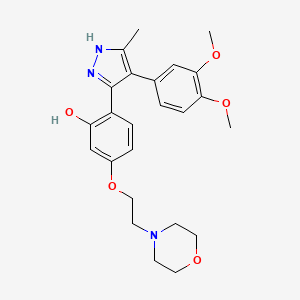

![N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2508692.png)

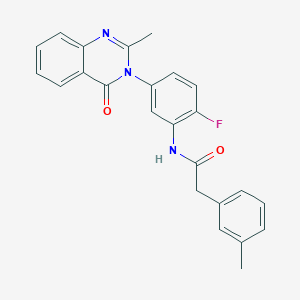

![(Z)-1-(3-fluorobenzyl)-3-(((4-phenoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2508697.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(prop-2-yn-1-yl)piperidine-4-carboxylic acid](/img/structure/B2508698.png)

methanone](/img/structure/B2508699.png)